molecular formula C8H17NO2S B1455760 4,4-Dimethylcyclohexane-1-sulfonamide CAS No. 1341720-23-7

4,4-Dimethylcyclohexane-1-sulfonamide

Cat. No. B1455760
CAS RN: 1341720-23-7
M. Wt: 191.29 g/mol
InChI Key: OJKXYRPFRFQMNH-UHFFFAOYSA-N
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Description

“4,4-Dimethylcyclohexane-1-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .


Synthesis Analysis

Sulfonamides can be synthesized directly from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

Sulfonamides have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They can inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .


Physical And Chemical Properties Analysis

The molecular formula of “4,4-Dimethylcyclohexane-1-sulfonamide” is C8H17NO2S . The molecular weight is 191.29 g/mol .

Scientific Research Applications

Medicinal Chemistry: Potential Antibacterial Applications

4,4-Dimethylcyclohexane-1-sulfonamide: may have potential applications in medicinal chemistry due to the sulfonamide group present in its structure. Sulfonamides are known for their antibacterial properties, and they can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth . This compound could be explored for its efficacy against bacterial infections and its potential use in developing new antibacterial drugs.

Materials Science: Synthesis of Advanced Materials

In materials science, 4,4-Dimethylcyclohexane-1-sulfonamide could be used as a precursor or a building block for the synthesis of advanced materials. Its molecular structure could be beneficial in creating polymers or co-polymers with unique properties, such as increased durability or chemical resistance .

Industrial Chemistry: Process Optimization

The compound’s role in industrial chemistry could involve process optimization. It might serve as an intermediate in the synthesis of more complex chemical compounds. Its stability and reactivity could be advantageous in designing efficient industrial processes with higher yields and lower waste production .

Environmental Science: Pollution Mitigation

In environmental science, research could focus on the use of 4,4-Dimethylcyclohexane-1-sulfonamide in pollution mitigation strategies. Its chemical properties might make it suitable for use in the breakdown or neutralization of harmful environmental pollutants, contributing to cleaner air and water .

Analytical Chemistry: Chromatography and Spectroscopy

This compound could have applications in analytical chemistry, particularly in chromatography and spectroscopy. It might act as a standard or reference compound in the calibration of instruments or in the development of new analytical methods for the detection and quantification of various substances .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4,4-Dimethylcyclohexane-1-sulfonamide could be investigated for its potential role as an enzyme inhibitor. Due to the sulfonamide group, it might interact with enzymes that rely on sulfonamide-sensitive pathways, providing insights into enzyme functions and mechanisms .

Pharmacology: Drug Development and Testing

The pharmacological applications of this compound could be vast. It might be used in drug development and testing, particularly in the discovery of new therapeutic agents. Its structural features could be key in the modulation of pharmacokinetic and pharmacodynamic properties of new drugs .

Organic Chemistry: Conformational Analysis

Finally, in organic chemistry, 4,4-Dimethylcyclohexane-1-sulfonamide could be used in conformational analysis studies. Understanding its stable conformations could provide valuable information for the design of new organic compounds with desired chemical and physical properties .

Mechanism of Action

Target of Action

Sulfonamides target a bacterial enzyme known as dihydropteroate synthetase. This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. They inhibit this enzyme by competing with PABA for the active site, thereby preventing the synthesis of folic acid .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are the building blocks of DNA. This prevents the bacteria from replicating and growing .

Pharmacokinetics

The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract and are distributed throughout the body. They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis leads to a decrease in bacterial replication, thereby limiting the spread of the bacterial infection .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, they can be inactivated by light and heat, and their absorption can be affected by the pH of the stomach .

Safety and Hazards

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

While specific future directions for “4,4-Dimethylcyclohexane-1-sulfonamide” are not mentioned in the papers retrieved, sulfonamides continue to be an important class of synthetic antimicrobial drugs . Their high stability, favorable physicochemical properties, and three-dimensional shape make them a rich variety of medicines .

properties

IUPAC Name

4,4-dimethylcyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXYRPFRFQMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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